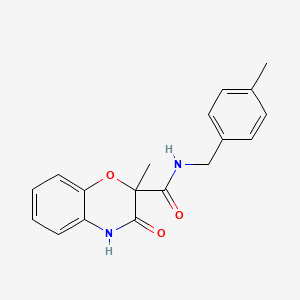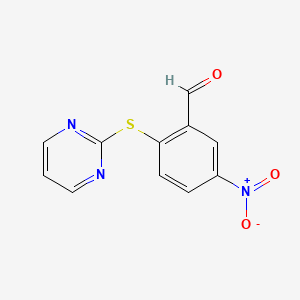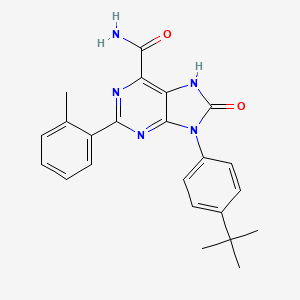
9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by various substitutions at the appropriate positions. The tert-butylphenyl and methylphenyl groups would likely be introduced through electrophilic aromatic substitution or a similar reaction .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the substituents. The tert-butylphenyl and methylphenyl groups are electron-donating, which could potentially increase the reactivity of the purine core. The carboxamide group at the 6 position is electron-withdrawing, which could decrease the reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents .
Scientific Research Applications
Environmental Impact and Fate
Synthetic phenolic antioxidants, including compounds structurally related to 9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, pose potential risks due to their hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential. The environmental behavior and fate of these compounds highlight the necessity for future studies to explore contamination, environmental behaviors of novel high molecular weight phenolic antioxidants, and the toxicity effects of co-exposure to several such compounds (Liu & Mabury, 2020).
Tautomerism and Molecular Interactions
Research on the tautomerism of purine and pyrimidine bases, which are structurally related to 9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, indicates significant effects of molecular interactions on tautomeric equilibria. These studies are crucial for understanding the biological relevance of such compounds, as changes in tautomeric states can impact the stability and biological activities of nucleic acids and related molecules (Person et al., 1989).
Bioactivities of Analogous Compounds
The investigation into 2,4-Di-tert-butylphenol and its analogs, compounds with structural similarities to 9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, outlines the broad bioactivities these compounds exhibit. Their presence in numerous species across different kingdoms points to their significant ecological and biological roles, underscoring the importance of understanding their bioactivities for potential therapeutic applications (Zhao et al., 2020).
Synthetic Applications and Novel Drug Synthesis
Research into the synthesis of N-heterocycles via sulfinimines, including tert-butanesulfinamide, demonstrates the utility of compounds with structural elements similar to 9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide in generating a wide range of biologically active compounds. These methodologies provide access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial for the development of new pharmaceuticals and therapeutic agents (Philip et al., 2020).
Safety and Hazards
properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-13-7-5-6-8-16(13)20-25-17(19(24)29)18-21(27-20)28(22(30)26-18)15-11-9-14(10-12-15)23(2,3)4/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBPQRXMLDZTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

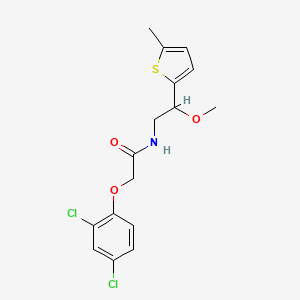

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)
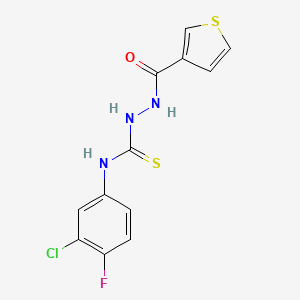
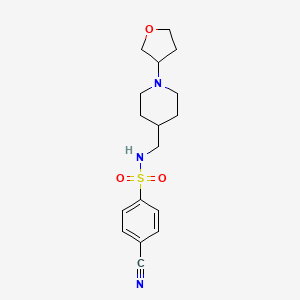

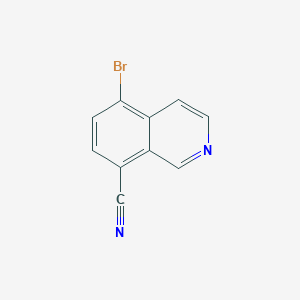
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)
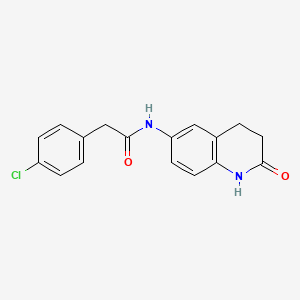
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)

